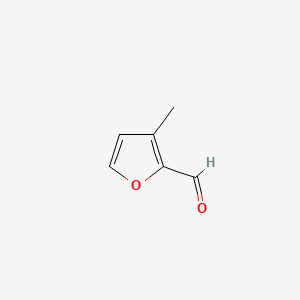

3-Methylfuran-2-carbaldehyde

Description

The exact mass of the compound 3-Methylfuran-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylfuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylfuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRYCOTKWYTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027921 | |

| Record name | 3-Methylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-48-2, 123698-33-9 | |

| Record name | 2-Furancarboxaldehyde, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furancarboxaldehyde, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123698339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Sustainable Synthesis of 3-Methylfuran-2-carbaldehyde: A Technical Guide for the Modern Laboratory

Abstract

The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift away from petrochemical feedstocks towards renewable, biomass-derived alternatives. 3-Methylfuran-2-carbaldehyde, a valuable heterocyclic aldehyde, serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds. This in-depth technical guide provides a comprehensive overview of a viable and sustainable synthetic pathway to 3-methylfuran-2-carbaldehyde, leveraging renewable resources. We will explore a two-stage approach, commencing with the production of the 3-methylfuran scaffold from biomass-derived precursors, followed by a regioselective formylation to introduce the desired aldehyde functionality. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who are seeking to integrate green chemistry principles into their workflows.

Introduction: The Imperative for Bio-Based Furans

Furanic compounds are a cornerstone of heterocyclic chemistry, with their unique electronic and structural properties making them indispensable building blocks in a myriad of applications. Traditionally, the synthesis of functionalized furans has relied on petroleum-based starting materials and often involved harsh reaction conditions. The transition to a bio-based economy necessitates the development of novel synthetic routes that are not only environmentally benign but also economically competitive.[1]

3-Methylfuran-2-carbaldehyde (IUPAC name: 3-methylfuran-2-carbaldehyde) is a particularly interesting target due to the presence of both a nucleophilic furan ring and an electrophilic aldehyde group, offering a versatile handle for further chemical transformations.[2][3] Its synthesis from renewable resources presents a significant opportunity to reduce our reliance on fossil fuels and contribute to a more sustainable chemical industry.

This guide will detail a robust two-stage synthetic strategy, as illustrated below:

Figure 1: Proposed two-stage synthetic pathway to 3-methylfuran-2-carbaldehyde from biomass.

Stage 1: Crafting the 3-Methylfuran Scaffold from Renewable Feedstocks

The cornerstone of this sustainable synthesis is the generation of 3-methylfuran from a bio-derived precursor. While several routes to substituted furans exist, the pathway commencing from isoprene offers a promising and increasingly viable option.[4][5]

Isoprene: A Bio-Based Building Block

Isoprene (2-methyl-1,3-butadiene), a key monomer in the production of synthetic rubber, is traditionally derived from the cracking of petroleum naphtha. However, significant advancements in biotechnology have enabled the production of isoprene from renewable feedstocks such as sugars through microbial fermentation. This bio-isoprene is chemically identical to its petrochemical counterpart, providing a seamless entry point into existing chemical value chains.

Gas-Phase Conversion of Isoprene to 3-Methylfuran

The conversion of isoprene to 3-methylfuran can be achieved through a gas-phase reaction with hydroxyl radicals.[5] This process mimics atmospheric chemical transformations and can be replicated under controlled laboratory or industrial conditions.

Causality Behind Experimental Choices:

-

Hydroxyl Radical Source: The hydroxyl radical (•OH) is a highly reactive oxygen species that can initiate the cyclization and rearrangement of isoprene. In a laboratory setting, this can be generated through various methods, including the photolysis of hydrogen peroxide (H₂O₂) or the reaction of ozone with alkenes.

-

Reaction Conditions: The reaction is typically carried out in the gas phase at elevated temperatures to ensure efficient conversion and minimize side reactions. The use of an inert carrier gas, such as nitrogen or argon, is crucial to maintain a controlled atmosphere and prevent unwanted oxidation.

Experimental Protocol: Gas-Phase Synthesis of 3-Methylfuran

Materials:

-

Isoprene (high purity)

-

Hydrogen peroxide (30% solution)

-

Nitrogen or Argon gas (high purity)

-

Quartz tube reactor

-

UV lamp (for photolysis of H₂O₂)

-

Temperature controller and furnace

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Set up the quartz tube reactor within the furnace and connect the gas inlet to a source of inert gas.

-

Introduce a controlled flow of isoprene vapor into the inert gas stream using a syringe pump and a heated injection port.

-

Generate hydroxyl radicals by passing a dilute stream of hydrogen peroxide vapor through a UV-irradiated zone within the reactor.

-

Maintain the reactor temperature between 200-300°C to facilitate the reaction.

-

The product stream exiting the reactor is passed through a cold trap to condense the 3-methylfuran and any unreacted isoprene.

-

The collected condensate is then analyzed by GC-MS to determine the yield and purity of 3-methylfuran.

Stage 2: Regioselective Formylation via the Vilsmeier-Haack Reaction

With the 3-methylfuran scaffold in hand, the next critical step is the introduction of the carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is a powerful and highly regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it the ideal choice for this transformation.[6][7][8][9]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] The electron-rich furan ring of 3-methylfuran then attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of a proton and hydrolysis of the resulting iminium salt affords the desired aldehyde. For 3-substituted furans, electrophilic substitution is strongly favored at the C2 and C5 positions due to the stabilizing effect of the methyl group on the intermediate carbocation.[7]

Figure 2: Simplified workflow of the Vilsmeier-Haack formylation of 3-methylfuran.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylfuran

Materials:

-

3-Methylfuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel. The Vilsmeier reagent will form as a solid or viscous oil.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

Add a solution of 3-methylfuran (1 equivalent) in anhydrous DCM to the reaction mixture dropwise.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic reaction and will cause gas evolution.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure 3-methylfuran-2-carbaldehyde.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis of 3-methylfuran-2-carbaldehyde.

| Stage | Reaction | Key Reagents | Typical Conditions | Expected Yield | Analytical Techniques |

| 1 | Gas-Phase Hydroxylation | Isoprene, H₂O₂ | 200-300°C, Gas Phase | 40-60% | GC-MS, ¹H NMR |

| 2 | Vilsmeier-Haack Formylation | 3-Methylfuran, DMF, POCl₃ | 0°C to RT | 70-90% | ¹H NMR, ¹³C NMR, IR, MS |

Characterization Data for 3-Methylfuran-2-carbaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 7.40 (d, J = 1.6 Hz, 1H, H5), 6.35 (d, J = 1.6 Hz, 1H, H4), 2.30 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 177.0, 153.1, 145.0, 125.5, 118.2, 12.8.

-

IR (neat, cm⁻¹): 2925, 2850, 1670 (C=O), 1580, 1450.

-

Mass Spectrometry (EI): m/z (%) 110 (M⁺, 100), 109 (90), 81 (50), 53 (40).

Conclusion and Future Outlook

This technical guide has outlined a robust and sustainable two-stage synthesis of 3-methylfuran-2-carbaldehyde from renewable resources. By leveraging bio-isoprene and employing the highly efficient Vilsmeier-Haack formylation, this pathway offers a green alternative to traditional petrochemical-based methods. The protocols provided herein are designed to be adaptable for both laboratory-scale synthesis and potential scale-up operations.

Future research in this area should focus on the development of heterogeneous catalysts for the gas-phase conversion of isoprene to 3-methylfuran to enhance catalyst recyclability and process efficiency. Additionally, exploring one-pot tandem reactions that combine furan synthesis and functionalization could further streamline the production of valuable furanic derivatives, paving the way for a more sustainable and circular chemical economy.

References

- Velea, S., et al. (Year). Formylation of Furans. Journal Name, Volume(Issue), pages. [Link not available]

-

Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol. ResearchGate. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. [Link]

-

Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

-

Atkinson, R., & Aschmann, S. M. (1989). Formation of 3-Methylfuran from the gas-phase reaction of OH radicals with isoprene and the rate constant for its reaction with the OH radical. International Journal of Chemical Kinetics, 21(7), 593–604. [Link]

-

Mechanistic routes toward C3 products in copper-catalysed CO2 electroreduction. Catalysis Science & Technology. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI. [Link]

- Process for the preparation of 3-methyltetrahydrofuran.

-

3-methyl furfural, 33342-48-2. The Good Scents Company. [Link]

-

3-Methylfuran. PubChem. [Link]

-

Advanced Catalytic Materials for Renewable Energy Sources. MDPI. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health. [Link]

-

Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry. [Link]

-

5-Methylfurfural. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates. ResearchGate. [Link]

Sources

- 1. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]

- 2. 3-methyl furfural, 33342-48-2 [thegoodscentscompany.com]

- 3. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. 3-Methylfuran - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

The Natural Occurrence of 3-Methylfuran-2-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methylfuran-2-carbaldehyde, a heterocyclic aldehyde of interest to researchers in food science, flavor chemistry, and drug development. The guide delves into the primary formation pathways of this compound, namely the Maillard reaction and the thermal degradation of carotenoids. It also presents a detailed analytical workflow for its detection and quantification in complex matrices. This document is intended to serve as a foundational resource for scientists and professionals seeking to understand, analyze, and potentially leverage the chemical properties of 3-Methylfuran-2-carbaldehyde.

Introduction: Unveiling 3-Methylfuran-2-carbaldehyde

3-Methylfuran-2-carbaldehyde, also known as 3-methyl-2-furaldehyde, is a furan derivative characterized by a methyl group at the C3 position and a formyl group at the C2 position of the furan ring. While structurally related to the more commonly known furfural and 5-hydroxymethylfurfural (HMF), the specific substitution pattern of 3-Methylfuran-2-carbaldehyde imparts distinct chemical and sensory properties. Its presence in a variety of natural and processed foods contributes to their unique flavor and aroma profiles. Understanding the origins and formation mechanisms of this compound is crucial for food quality control, flavor chemistry research, and for assessing its potential physiological effects.

Natural Occurrence and Distribution

3-Methylfuran-2-carbaldehyde is predominantly formed during the thermal processing of food. However, it has also been identified in unprocessed natural products, suggesting potential biosynthetic origins.

Occurrence in Thermally Processed Foods

The application of heat during cooking, roasting, and sterilization is a primary driver for the formation of 3-Methylfuran-2-carbaldehyde. It is a notable volatile compound in a range of food products, including:

-

Coffee: Roasted coffee beans are a significant source of this compound, where it contributes to the overall aroma profile.

-

Honey: The presence of 3-Methylfuran-2-carbaldehyde has been reported in honey, likely as a result of the complex chemical environment and potential for slow, low-temperature reactions over time.[1]

-

Madeira Wines: The aging process of Madeira wines, which can involve thermal treatment, leads to the formation of this furan derivative.

-

Fruit Juices: Processed fruit juices that undergo pasteurization can contain detectable levels of 3-Methylfuran-2-carbaldehyde.

-

Canned and Jarred Foods: The sterilization process used for canned and jarred goods provides the necessary conditions for its formation.

Potential Biosynthetic Origins

While thermal processing is the major contributor to its presence in food, there is evidence suggesting a potential for biosynthesis in plants. The "3-methylfuran scaffold" has been identified in a variety of plant secondary metabolites that can act as chemical elicitors, triggering defense responses in plants. This suggests that enzymatic pathways for the formation of 3-methylfuran derivatives may exist in the plant kingdom, although a specific pathway to 3-Methylfuran-2-carbaldehyde has not yet been elucidated.

Quantitative Data on Occurrence

The concentration of 3-Methylfuran-2-carbaldehyde can vary significantly depending on the food matrix, processing conditions, and storage time. The following table summarizes reported concentrations in various foodstuffs.

| Food Product | Concentration Range | Reference |

| Roasted Coffee | Variable, contributes to aroma | General literature |

| Honey | Detected, concentration not specified | [1] |

| Madeira Wine | Identified as an age marker | General literature |

| Canned Vegetables | Up to 151 ng/g (as 3-methylfuran) |

Formation Pathways

The formation of 3-Methylfuran-2-carbaldehyde is primarily attributed to two key chemical processes: the Maillard reaction and the thermal degradation of carotenoids.

The Maillard Reaction: A Primary Route

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions generates a plethora of heterocyclic compounds, including furans.

The formation of the furan ring itself proceeds through the dehydration of sugars. The specific substitution pattern of 3-Methylfuran-2-carbaldehyde suggests the involvement of specific precursors. While the exact, detailed mechanism for the 3-methyl isomer is a subject of ongoing research, the general pathway involves:

-

Condensation: A reducing sugar (e.g., glucose, fructose, rhamnose) reacts with an amino acid.

-

Amadori/Heyns Rearrangement: The initial condensation product rearranges to form an Amadori or Heyns product.

-

Degradation and Cyclization: These rearrangement products undergo a series of reactions, including enolization, dehydration, and cyclization, to form the furan ring. The presence of a methyl group at the C3 position likely arises from the degradation of specific sugar moieties, such as deoxyhexoses like rhamnose, or from the interaction of specific amino acid degradation products.

The following diagram illustrates a generalized pathway for furan formation during the Maillard reaction.

Caption: Generalized Maillard reaction pathway leading to furan derivatives.

Thermal Degradation of Carotenoids

A significant and distinct pathway to 3-Methylfuran-2-carbaldehyde is the thermal degradation of carotenoids. Carotenoids are pigments found in many fruits and vegetables. During thermal processing, these long-chain isoprenoid molecules can undergo oxidation and fragmentation, leading to the formation of a variety of volatile and non-volatile compounds, including furan derivatives.

The formation of 3-methylfuran from carotenoids has been demonstrated in model systems. The mechanism likely involves the oxidative cleavage of the polyene chain of the carotenoid molecule, followed by cyclization and further reactions to form the substituted furan ring. This pathway is particularly relevant for processed foods rich in carotenoids, such as tomato products, carrot juice, and pumpkin puree.

Caption: Formation of 3-Methylfuran-2-carbaldehyde from carotenoid degradation.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 3-Methylfuran-2-carbaldehyde in complex food matrices require sensitive and selective analytical techniques. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for HS-SPME-GC-MS

-

Headspace Sampling (HS): As a volatile compound, 3-Methylfuran-2-carbaldehyde partitions into the headspace above the sample, allowing for its extraction without direct injection of the complex matrix, which can contaminate the GC system.

-

Solid-Phase Microextraction (SPME): The SPME fiber, coated with a specific stationary phase, adsorbs and concentrates the volatile analytes from the headspace, significantly enhancing the sensitivity of the method.

-

Gas Chromatography (GC): The GC column separates the complex mixture of volatile compounds based on their boiling points and affinities for the stationary phase. This is crucial for resolving 3-Methylfuran-2-carbaldehyde from other isomeric and isobaric compounds.

-

Mass Spectrometry (MS): The mass spectrometer provides definitive identification of the compound based on its unique mass spectrum and fragmentation pattern. It also allows for sensitive quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Detailed Experimental Protocol: HS-SPME-GC-MS

The following protocol provides a general framework for the analysis of 3-Methylfuran-2-carbaldehyde. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation:

-

Solid Samples (e.g., coffee beans): Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Liquid Samples (e.g., fruit juice, wine): Pipette a known volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a furan derivative) to each sample and calibration standard for accurate quantification.

-

Matrix Modification: For some matrices, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

2. HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the extraction of a broad range of volatile compounds, including furans.

-

Equilibration: Place the sealed headspace vial in a heating block or autosampler incubator at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature.

3. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

-

GC Column: A mid-polar to polar capillary column (e.g., DB-WAX, HP-5MS) is typically used for the separation of furan derivatives.

-

Oven Temperature Program: A temperature gradient program is employed to achieve optimal separation of the target analyte from other matrix components. A typical program might start at a low temperature (e.g., 40 °C), ramp up to a higher temperature (e.g., 220 °C), and hold for a few minutes.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or in SIM/MRM mode for enhanced sensitivity and selectivity during quantification. Monitor characteristic ions for 3-Methylfuran-2-carbaldehyde.

4. Data Analysis and Quantification:

-

Identification: Confirm the identity of 3-Methylfuran-2-carbaldehyde by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: Construct a calibration curve using a series of standards of known concentrations. Calculate the concentration of the analyte in the sample by relating its peak area (normalized to the internal standard) to the calibration curve.

Caption: Experimental workflow for the analysis of 3-Methylfuran-2-carbaldehyde.

Conclusion and Future Perspectives

3-Methylfuran-2-carbaldehyde is a naturally occurring furan derivative with a significant presence in thermally processed foods. Its formation is intricately linked to the Maillard reaction and the degradation of carotenoids, highlighting the complex chemical transformations that occur during food processing. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification.

Future research should focus on elucidating the precise mechanistic details of its formation, particularly the specific precursors and intermediates that lead to the 3-methyl substitution. A deeper understanding of its potential biosynthetic pathways in plants could open new avenues for its sustainable production. Furthermore, comprehensive toxicological studies are warranted to fully assess the physiological effects of dietary exposure to this compound. This knowledge will be invaluable for food scientists aiming to control its formation, for flavor chemists seeking to leverage its sensory properties, and for drug development professionals exploring the biological activities of furan derivatives.

References

-

The Good Scents Company. (n.d.). 3-methyl furfural. Retrieved from [Link]

Sources

The Bioactive Potential of 3-Methylfuran-2-carbaldehyde and Its Derivatives: A Technical Guide for Drug Discovery Professionals

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, heterocyclic compounds, particularly those containing a furan moiety, have garnered significant attention for their versatile pharmacological profiles. This technical guide delves into the core biological activities of 3-Methylfuran-2-carbaldehyde and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent motif in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design and synthesis of novel therapeutic agents. The introduction of various substituents onto the furan ring allows for the fine-tuning of its physicochemical properties and biological activity, leading to the development of compounds with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2]

3-Methylfuran-2-carbaldehyde: A Versatile Precursor for Bioactive Molecules

3-Methylfuran-2-carbaldehyde, a substituted furan derivative, serves as a key building block for the synthesis of a diverse range of bioactive molecules. While information on the intrinsic biological activity of 3-Methylfuran-2-carbaldehyde itself is limited in publicly available research, its true potential lies in its utility as a scaffold for generating a library of derivatives with significant pharmacological activities. The presence of a reactive aldehyde group facilitates the facile synthesis of various classes of compounds, including Schiff bases, hydrazones, chalcones, and thiosemicarbazones, each with its own characteristic biological profile.

Synthesis of Biologically Active Derivatives

The aldehyde functionality of 3-Methylfuran-2-carbaldehyde is the primary site for synthetic modification, allowing for the creation of a multitude of derivatives through well-established chemical reactions.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce a wide variety of substituents, thereby modulating the biological activity of the resulting molecule.

Experimental Protocol: General Synthesis of Schiff Bases from 3-Methylfuran-2-carbaldehyde [3]

-

Dissolution: Dissolve equimolar amounts of 3-Methylfuran-2-carbaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting Schiff base precipitate can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[4][5][6]

Experimental Protocol: General Synthesis of Hydrazones from 3-Methylfuran-2-carbaldehyde [6]

-

Reactant Preparation: Dissolve 3-Methylfuran-2-carbaldehyde in a suitable solvent like ethanol. In a separate flask, dissolve an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the same solvent.

-

Reaction: Add the hydrazine solution dropwise to the aldehyde solution with constant stirring at room temperature.

-

Precipitation: The hydrazone derivative often precipitates out of the solution upon formation. The reaction can be stirred for a few hours to ensure completion.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.

-

Characterization: Characterize the synthesized hydrazone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Chalcone and Pyrazoline Derivatives

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds and are known for their broad spectrum of biological activities. They are typically synthesized via a Claisen-Schmidt condensation. These chalcones can then be used to synthesize pyrazoline derivatives, which also exhibit significant biological properties.

Experimental Protocol: Synthesis of Chalcones and subsequent Pyrazolines [7]

-

Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Base Solution: Prepare a solution of a strong base, such as potassium hydroxide, in ethanol.

-

Reactant Mixture: In a separate flask, dissolve equimolar amounts of 3-Methylfuran-2-carbaldehyde and a suitable acetophenone derivative in ethanol.

-

Reaction: Slowly add the basic solution to the reactant mixture at room temperature with continuous stirring. The reaction is typically stirred for several hours until completion, as indicated by TLC.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the precipitate, wash with water, and recrystallize from an appropriate solvent.

-

-

Part B: Pyrazoline Synthesis

-

Reaction Mixture: Dissolve the synthesized chalcone and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent like glacial acetic acid or ethanol.

-

Cyclization: Reflux the mixture for several hours.

-

Isolation and Purification: After cooling, the pyrazoline derivative often precipitates. It can be collected by filtration and recrystallized.

-

Biological Activities of 3-Methylfuran-2-carbaldehyde Derivatives

Derivatives of 3-Methylfuran-2-carbaldehyde have demonstrated a promising range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The furan nucleus is a key component in several clinically used antimicrobial agents, such as nitrofurantoin.[2] Derivatives of 3-Methylfuran-2-carbaldehyde, particularly thiosemicarbazones, have shown significant potential as antimicrobial agents.

A study on novel thiosemicarbazone derivatives of furan-2-carbaldehydes reported the synthesis and evaluation of 3-methyl-furan-2-carbaldehyde thiosemicarbazone.[8] While the study highlighted other derivatives with more potent activity, it established a baseline for the antimicrobial potential of this class of compounds. For instance, a related derivative, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, exhibited significant activity against Staphylococcus aureus.[8]

The antimicrobial activity of furan derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism of action for some furan-based antibacterials is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes involved in bacterial cell wall biosynthesis.[9] In-silico docking studies have suggested that the furan ring and its substituents can form favorable interactions within the active site of these enzymes.[9]

Table 1: Antimicrobial Activity of Selected Furan-2-carbaldehyde Derivatives

| Compound Class | Derivative | Test Organism | Activity Metric (MIC/IC50) | Reference |

| Thiosemicarbazone | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus | MIC = 1 µg/mL | [8] |

| Propanoic Acid | 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | MIC = 64 µg/mL | [1] |

Anticancer Activity

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including furan derivatives. Hydrazone derivatives, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[5][10]

Studies on hydrazide-hydrazone derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, a series of hydrazide-hydrazone derivatives were synthesized and evaluated for their anticancer activities against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[10] One derivative, compound 3h (with a pyrrole ring), showed significant potency with IC50 values of 1.32 µM, 2.99 µM, and 1.71 µM against PC-3, MCF-7, and HT-29 cells, respectively.[10] Further investigation revealed that this compound increased caspase-3 activation and the number of cells undergoing early apoptosis.[10]

The proposed mechanism for the anticancer activity of some furan derivatives involves the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Cytotoxic Activity of Selected Hydrazide-Hydrazone Derivatives [10]

| Compound | Cell Line | IC50 (µM) |

| 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 |

| MCF-7 (Breast) | 2.99 | |

| HT-29 (Colon) | 1.71 | |

| Paclitaxel (Standard) | PC-3 | 0.02 |

| MCF-7 | 0.01 | |

| HT-29 | 0.03 |

Antioxidant Activity

Some furan derivatives have also been investigated for their antioxidant properties. The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[11] In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

Experimental Protocol: DPPH Radical Scavenging Assay [12]

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a series of test tubes, add different concentrations of the test compound solution. Add a fixed volume of the DPPH solution to each tube and mix well. A control tube should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For furan derivatives, several general SAR trends have been observed:

-

Substituents on the Furan Ring: The nature and position of substituents on the furan ring significantly influence biological activity. Electron-withdrawing groups, such as a nitro group at the 5-position, have been shown to enhance the antibacterial activity of furan derivatives.[8]

-

The Nature of the Derivative: The type of derivative synthesized from the aldehyde group plays a critical role. For instance, the conversion to thiosemicarbazones, hydrazones, or Schiff bases introduces different pharmacophoric features that can interact with various biological targets.

-

Substituents on the Derivative Moiety: The substituents on the appended moiety (e.g., the amine in a Schiff base or the hydrazine in a hydrazone) offer a wide scope for modification and can dramatically impact potency and selectivity.

Future Directions and Conclusion

3-Methylfuran-2-carbaldehyde represents a valuable and versatile starting material for the generation of diverse chemical libraries with a wide range of biological activities. The derivatives synthesized from this scaffold have demonstrated significant potential as antimicrobial and anticancer agents.

Future research in this area should focus on several key aspects:

-

Systematic Library Synthesis: The synthesis and screening of a broader and more diverse range of derivatives are needed to fully explore the therapeutic potential of this scaffold.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects are crucial for rational drug design and optimization. This includes identifying specific cellular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of Other Therapeutic Areas: While antimicrobial and anticancer activities have been the primary focus, the potential of these derivatives in other therapeutic areas, such as anti-inflammatory and antiviral applications, warrants further investigation.

References

-

Karakus, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8877. [Link]

-

Stancheva, S., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(19), 6533. [Link]

-

Patel, K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) - phenyl) acetamide and its metal complexes. Journal of the Indian Chemical Society, 99(10), 100701. [Link]

-

Al-Amiery, A. A., et al. (2022). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Egyptian Journal of Chemistry, 65(4), 225-234. [Link]

-

Kadhim, M. M., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 1021-1031. [Link]

-

Abdel-rahman, A. A.-H., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances, 12(45), 29283-29297. [Link]

-

Aftab, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Three New Schiff Bases Derived from Amino Acids and Their Ag(I) Complexes. Bulletin of the Chemical Society of Ethiopia, 36(1), 49-62. [Link]

-

Singh, R., & Kumar, P. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(1), 1-15. [Link]

-

Guedes, J. V. M., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Chemistry & Biodiversity, 20(10), e202300891. [Link]

-

Kumar, D., et al. (2018). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 10(4), 114-121. [Link]

-

Kumar, R., et al. (2017). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 9(12), 65-71. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Singh, P., et al. (2019). Synthesis, Spectral Studies and Biological Evaluation of Hydrazone Derivative as Antimicrobial and Anticancer Agents. Journal of Pharmaceutical and Applied Chemistry, 5(2), 1-6. [Link]

-

Sravanthi, M., & Manjula, A. (2022). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Journal of Applied Pharmaceutical Science, 12(07), 123-130. [Link]

-

Farag, H., & Al-Sayed, H. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 104-117. [Link]

-

The Good Scents Company. (n.d.). 3-methyl furfural. Retrieved January 26, 2026, from [Link]

-

Sirivibulkovit, K., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Current Applied Science and Technology, 18(2), 99-108. [Link]

-

Ghasemian, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1476-1487. [Link]

-

Pal, P., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In New Antibiotic Discovery. IntechOpen. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-2-furaldehyde. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

Mironov, V. F., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6296. [Link]

-

Kumar, S., & Singh, A. (2022). Synthesis and Antibacterial Activity Studies of 3, 5-Di Substituted Furan Derivatives. International Journal of Recent Trends in Engineering & Research, 8(7), 245-250. [Link]

-

Al-Khayri, J. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1344. [Link]

-

Pinto, M., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 27(13), 4236. [Link]

-

Li, Y., et al. (2019). Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde. Journal of Zhejiang University-SCIENCE B, 20(1), 89-100. [Link]

-

Szymański, P., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 967. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Scientific Reports, 12(1), 20993. [Link]

-

de Oliveira, J. F., et al. (2019). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 24(18), 3274. [Link]

-

Karakus, S., et al. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Journal of Research in Pharmacy, 28(6), 1901-1910. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

-

Kumar, A., et al. (2013). Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. International Journal of PharmTech Research, 5(4), 1624-1630. [Link]

-

Mogol, V. A., et al. (2023). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 13(28), 19301-19310. [Link]

-

Shawali, A. S., et al. (2011). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 16(3), 1968-1981. [Link]

-

Sharma, P., et al. (2017). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3249-3258. [Link]

-

Slideshare. (n.d.). Unit 3 furan & thiophene. Retrieved January 26, 2026, from [Link]

-

Patel, R. P., & Patel, K. C. (2012). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry, 28(2), 793-798. [Link]

-

Shevchuk, O., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][10][13]thiazine scaffold. Digital Medicine, 1(1), 1-7. [Link]

-

Wang, L., et al. (2015). Profile of Total Polyphenols, Flavonoids, and Antioxidant Activities of Different Solvent Extracts of Forsythia suspensa Leaves. Asian Journal of Agriculture and Food Sciences, 3(4). [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Furans

Abstract

Substituted furans are a cornerstone class of heterocyclic compounds, pivotal as renewable platform chemicals, next-generation biofuels, and structural motifs in pharmaceuticals.[1][2][3] A profound understanding of their thermochemical properties is not merely academic; it is a critical prerequisite for designing efficient synthetic pathways, predicting chemical stability, modeling combustion processes, and rationally designing drug candidates.[2][4] This guide provides a comprehensive exploration of the core thermochemical principles governing substituted furans. It synthesizes field-proven experimental methodologies with high-accuracy computational workflows, explains the causal relationships behind technical choices, and presents quantitative data to illuminate structure-property relationships. We delve into the determination of essential properties such as enthalpies of formation and bond dissociation energies, detailing the "why" behind protocols to ensure a self-validating system of scientific integrity.

The Central Role of Thermochemistry in Furan Chemistry

The utility of a furan derivative, whether as a fuel or a pharmaceutical intermediate, is intrinsically linked to its energetic landscape. Thermochemical properties provide the fundamental data required to answer critical questions:

-

Stability and Reactivity: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's thermodynamic stability. It governs equilibrium positions in reversible reactions, such as the Diels-Alder reactions frequently employed in materials science and drug delivery.[5]

-

Energy Content: For furanic biofuels like 2,5-dimethylfuran (DMF), the enthalpy of combustion (ΔcH°) dictates their energy density, a key performance metric.[2] Understanding these values is essential for modeling combustion and characterizing fuel performance.[6]

-

Reaction Pathway Viability: Bond dissociation energies (BDEs) are crucial for predicting the feasibility of reaction mechanisms, particularly in pyrolysis, oxidation, and radical-mediated processes.[4] Unusually high BDEs for certain bonds in the furan ring, for instance, explain the molecule's unique stability and degradation pathways.[7]

-

Drug Design: In medicinal chemistry, the furan ring often serves as a bioisostere for other aromatic systems like phenyl or thiophene rings.[8][9] Its inherent stability, dictated by its thermochemical properties, influences the metabolic fate and overall pharmacokinetic profile of a drug candidate.

This guide will systematically unpack the methods used to acquire this vital data and explore the nuanced effects of substituents on the furan core.

Experimental Determination of Thermochemical Properties

Experimental measurements remain the gold standard for thermochemical data. The primary objective is often to determine the standard molar enthalpy of formation in the gas phase (ΔfH°(g, 298.15 K)), which is the most useful value for theoretical comparisons and kinetic modeling. This is typically achieved by combining data from two separate calorimetric experiments.

Combustion Calorimetry: Quantifying Enthalpy of Formation

The cornerstone for determining the enthalpy of formation of an organic compound is combustion calorimetry. By precisely measuring the energy released during complete oxidation of a compound to CO₂(g) and H₂O(l), we can calculate its standard enthalpy of combustion (ΔcH°).

Causality in Protocol Design: The entire protocol is designed to enforce a perfectly defined, closed system where the first law of thermodynamics can be rigorously applied. Every variable is controlled to ensure the measured heat change corresponds exclusively to the complete combustion of a known mass of the pure substance.

Step-by-Step Experimental Protocol for Static Bomb Calorimetry:

-

Sample Preparation & Purity Verification:

-

Action: A sample of the furan derivative (e.g., 2-acetylfuran) is purified to >99.9% purity, typically confirmed by GC-MS and NMR.[10]

-

Rationale (Trustworthiness): Impurities would contribute to the measured heat release, leading to a significant error in the calculated enthalpy of combustion. This step is non-negotiable for accuracy.

-

-

Pelletization and Mass Determination:

-

Action: A precise mass (typically 0.5-1.0 g) of the liquid sample is sealed in a polyethylene ampoule or, if solid, pressed into a pellet. The total mass is recorded to ±0.01 mg.

-

Rationale (Expertise): The mass is the primary determinant of the total energy that will be released. Using a high-precision balance is critical. Polyethylene is used for liquids as its own enthalpy of combustion is well-known and can be subtracted from the total energy.

-

-

Calorimeter Assembly:

-

Action: The sample is placed in a platinum crucible inside a high-pressure stainless-steel vessel (the "bomb"). A known amount of distilled water (~1 mL) is added to the bomb to ensure saturation of the final atmosphere, and it is then pressurized with high-purity oxygen to ~3 MPa.

-

Rationale (Causality): High-pressure pure oxygen ensures complete and rapid combustion. The initial water ensures the final water product is in a defined liquid state, simplifying thermodynamic corrections.

-

-

Energy Equivalent Calibration (ε_calorim):

-

Action: The calorimeter is calibrated by burning a certified reference standard, typically benzoic acid, under identical conditions. The energy equivalent is calculated using the formula: ε_calorim = (m_BA * |Δ_c u°_BA| + ΔU_ign) / ΔT_corr.

-

Rationale (Self-Validation): This is the most critical step for trustworthiness. It determines the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.). By using an internationally recognized standard, the experiment is tied to a global scale of accuracy. This calibration must be performed multiple times to ensure reproducibility.

-

-

Combustion Experiment:

-

Action: The bomb is submerged in a precisely measured volume of water in the calorimeter's outer jacket. The system is allowed to reach thermal equilibrium. The sample is ignited via a cotton fuse wire, and the temperature change (ΔT) of the surrounding water is recorded with high precision (e.g., using a platinum resistance thermometer) over time until thermal equilibrium is re-established.

-

Rationale (Expertise): The temperature-time curve is not a simple step function. It includes pre-ignition drift and post-reaction cooling. A corrected temperature change (ΔT_corr) is calculated using established methods (e.g., Regnault-Pfaundler) to account for heat exchange with the surroundings, ensuring the calculated ΔT corresponds solely to the combustion event.

-

-

Data Reduction and Corrections:

-

Action: The gross energy of combustion is calculated (ΔU_gross = ε_calorim * ΔT_corr). This value is then corrected for the ignition energy (fuse wire combustion) and the formation of nitric acid from trace N₂ in the bomb. Standard state corrections (Washburn corrections) are applied to convert the energy of the idealized bomb process to a standard state reaction.

-

Rationale (Scientific Integrity): These corrections account for all non-ideal and secondary processes within the bomb, isolating the precise energy of combustion of the sample compound. This rigorous correction process is what elevates the measurement to a high standard of accuracy. From the corrected standard internal energy of combustion (ΔcU°), the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°(lq or s)) are calculated using Hess's Law.[10][11]

-

Phase-Change Calorimetry: Accessing the Gas Phase

To convert the condensed-phase enthalpy of formation to the more versatile gas-phase value, the enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) must be measured.

Methodology: Calvet Microcalorimetry

-

Principle: This technique measures very small heat flows. A sample is placed in the calorimeter at a specific temperature, and the energy required to vaporize it under vacuum is measured directly.[11]

-

Workflow:

-

A small, known mass of the sample (3-8 mg) is dropped into a pre-heated calorimetric cell.

-

Once thermal equilibrium is reached, the sample is removed by vacuum vaporization.

-

The resulting heat flow curve is integrated to determine the enthalpy of the phase change at that temperature.

-

Measurements are repeated at several temperatures to allow for adjustment to the standard reference temperature of 298.15 K.

-

-

Causality: By performing the measurement under vacuum, the vaporization is essentially an equilibrium process, ensuring the measured heat corresponds to the true enthalpy of vaporization. The high sensitivity of the Calvet detector allows for the use of very small sample sizes, minimizing thermal gradients.[11]

The logical workflow to arrive at the gas-phase enthalpy of formation from experimental data is illustrated below.

Caption: Workflow for experimental determination of gas-phase enthalpy of formation.

Computational Thermochemistry: A Predictive Powerhouse

When experimental measurements are impractical due to sample instability, toxicity, or cost, computational quantum chemistry provides a powerful alternative. Modern high-level ab initio methods can yield thermochemical data with accuracy rivaling or even exceeding that of experiments.[12][13]

High-Accuracy Composite Methods

For molecules of the size of substituted furans, methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories are frequently employed.[11][14] These are multi-step recipes that approximate a very high-level calculation by combining results from less computationally expensive calculations.

-

G4 Theory: An improvement on the G3 method, G4 theory involves geometry optimization, frequency calculation, and a series of single-point energy calculations with different levels of theory and basis sets, which are then combined with empirical corrections to yield a highly accurate final energy.[15]

-

DLPNO-CCSD(T)/CBS: A more recent and highly accurate approach that uses domain-based local pair natural orbital (DLPNO) coupled-cluster theory with single, double, and perturbative triple excitations, extrapolated to the complete basis set (CBS) limit. This method has been shown to produce benchmark-quality results for furan derivatives.[2][12]

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a more computationally efficient alternative, providing a good balance between accuracy and cost.[16][17] Instead of solving for the complex many-electron wavefunction, DFT calculates the energy from the electron density.[17] The choice of the "functional" is key to its accuracy. For thermochemistry, hybrid functionals like B3LYP and M06-2X are widely used and have proven reliable for furan systems.[18]

The Self-Validating Power of Isodesmic Reactions

The single most important technique for achieving high accuracy in computational thermochemistry is the use of isodesmic and homodesmotic reaction schemes.

-

Principle: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.

-

Causality (Error Cancellation): Any systematic errors inherent in a given computational method (e.g., incomplete treatment of electron correlation, basis set deficiencies) will be very similar for molecules with identical bonding environments. By constructing a reaction where bond types are balanced, these errors largely cancel out when the reaction enthalpy (ΔrH°) is calculated (ΔrH° = ΣΔfH°_products - ΣΔfH°_reactants).[12][18]

-

Workflow:

-

Construct a balanced isodesmic reaction where the target furan derivative is the unknown, and all other participants are smaller, structurally similar molecules for which reliable experimental thermochemical data exists.

-

Calculate the energies of all species in the reaction using the chosen computational method (e.g., G4 or DFT).

-

Calculate the reaction enthalpy (ΔrH°) from the computed energies.

-

Rearrange the thermodynamic equation to solve for the enthalpy of formation of the target molecule, using the highly accurate computed ΔrH° and the known experimental ΔfH° values of the reference species.

-

This workflow provides a self-validating system; if different, well-chosen isodesmic schemes yield consistent results, it imparts high confidence in the final calculated value.

Caption: Logical workflow for high-accuracy computational thermochemistry.

Quantitative Data and Structure-Property Relationships

The interplay between a substituent and the furan ring has profound thermochemical consequences. The following tables summarize key data and illustrate these relationships.

Table 1: Standard Molar Enthalpies of Formation (Gas Phase, 298.15 K)

| Compound | Formula | ΔfH° (kJ·mol⁻¹) | Method | Reference(s) |

| Furan | C₄H₄O | -34.7 | Ccb/Vap | [19] |

| 2-Methylfuran | C₅H₆O | -78.1 ± 1.1 | Ccb/Vap | [12] (re-evaluated) |

| 2-Furanmethanol (Furfuryl Alcohol) | C₅H₆O₂ | -225.2 ± 0.9 | Ccb/Vap | [1] |

| 2-Acetylfuran | C₆H₆O₂ | -207.4 ± 1.3 | Ccb/Vap | [10] |

| 2-Furancarbonitrile | C₅H₃NO | 106.8 ± 1.1 | Ccb/Vap | [10] |

| 3-Furaldehyde | C₅H₄O₂ | -151.9 ± 1.1 | Ccb/Vap | [10] |

| 2,5-Dimethylfuran (DMF) | C₆H₈O | -120.3 ± 1.3 | Ccb/Vap | [12] (re-evaluated) |

| 2-Furanmethanethiol | C₅H₆OS | -56.5 ± 2.0 | Ccb/Vap | [11] |

| Furfuryl methyl sulfide | C₆H₈OS | -97.0 ± 2.2 | Ccb/Vap | [11] |

Ccb/Vap: Combustion Calorimetry combined with Vaporization Calorimetry.

Analysis: The data clearly shows that adding alkyl groups (e.g., methyl) stabilizes the molecule (makes ΔfH° more negative), whereas adding electron-withdrawing groups like nitrile (-CN) dramatically destabilizes it. Oxygen-containing functional groups like alcohols and aldehydes also lead to significant stabilization.

The Impact of Substituents on Stability and Reactivity

The nature and position of a substituent alter the electronic structure of the furan ring, impacting its stability and reactivity in predictable ways.

-

Electronic Effects: Electron-donating groups (EDGs) like alkyl and methoxy groups increase the electron density of the aromatic ring, enhancing its thermodynamic stability and increasing the exergonicity of reactions like the Diels-Alder cycloaddition.[5] Conversely, electron-withdrawing groups (EWGs) like -CHO, -CN, and -NO₂ decrease the ring's stability and reduce the exergonicity of such reactions.[5]

-

Positional Isomerism: Substitution at the 2-position often has a different energetic impact than at the 3-position. For instance, conjugation between a substituent and the furan ring is more pronounced at the 2-position, but substitution at the 3-position can lead to more exergonic Diels-Alder reactions because more of the conjugation energy is retained in the product adduct.[5]

Caption: Influence of substituent electronic effects on furan stability.

Bond Dissociation Energies (BDEs)

BDEs quantify the energy required to homolytically cleave a bond. They are fundamental to understanding thermal decomposition and radical chemistry. Studies have revealed that C-H bonds directly on the furan ring are exceptionally strong, often exceeding 500 kJ·mol⁻¹.[7] This is a consequence of the thermodynamic instability of the resulting furyl radical, which cannot effectively delocalize the unpaired electron.[7]

Table 2: Selected Bond Dissociation Energies (Calculated, 298.15 K)

| Molecule | Bond | BDE (kJ·mol⁻¹) | Method | Reference |

| Furan | C(2)-H | 504.6 | CBS-QB3 | [7] |

| Furan | C(3)-H | 479.5 | CBS-QB3 | [7] |

| 2-Methylfuran | C(5)-H | 493.3 | CBS-QB3 | [7] |

| 2-Methylfuran | C(CH₂)-H | 363.6 | CBS-QB3 | [20] |

| Furfuryl Alcohol | O-H | 419.2 | CBS-QB3 | [20] |

| Furfural | C(CHO)-H | 368.6 | CBS-QB3 | [20] |

Analysis: The data starkly contrasts the immense strength of the ring C-H bonds with the much weaker C-H bonds on alkyl substituents (e.g., the methyl group in 2-methylfuran). This explains why in thermal decomposition, hydrogen abstraction from a side chain is a much more favorable initial step than breaking a bond on the ring itself.[6][20]

Conclusion and Future Outlook

The thermochemical properties of substituted furans are a vital area of research, directly impacting the advancement of renewable energy and rational drug design. This guide has detailed the rigorous, self-validating experimental and computational workflows used to obtain this critical data. High-accuracy methods, whether through meticulous calorimetry or sophisticated ab initio calculations employing isodesmic schemes, provide the reliable data needed for predictive modeling.

The clear structure-property relationships—whereby alkyl groups stabilize and electron-withdrawing groups destabilize the furan core—offer a predictive framework for scientists. Similarly, the striking differences in bond dissociation energies between the furan ring and its substituents dictate the chemical reactivity and decomposition pathways of these important molecules. As the chemical industry continues its shift toward biomass-derived feedstocks, a robust and ever-expanding library of thermochemical data for substituted furans will be indispensable for innovation.

References

-

The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PubMed Central. [Link]

-

Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. [Link]

-

Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. MDPI. [Link]

-

Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Publications. [Link]

-

Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. [Link]

-

Furan. NIST WebBook. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. [Link]

-

Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. NIST. [Link]

-

Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part I. NIH. [Link]

-

Design of Density Functionals That Are Broadly Accurate for Thermochemistry, Thermochemical Kinetics, and Nonbonded Interactions. ACS Publications. [Link]

-

Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. ResearchGate. [Link]

-

Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C—X Bonds Known? ACS Publications. [Link]

-

Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran. Semantic Scholar. [Link]

-

Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI. [Link]

-

Standard molar enthalpies of formation of 2-furancarbonitrile, 2-acetylfuran, and 3-furaldehyde. ResearchGate. [Link]

-

Bond dissociation energies of the weakest bonds in furan, 2-methyl furan, furfural, 2-furfuryl alcohol and 5-methyl furfural calculated at the CBS-QB3 level of theory. ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ijabbr.com. [Link]

-

Benson group increment theory. Wikipedia. [Link]

-

Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran. PubMed. [Link]

-

Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. RSC Publishing. [Link]

-

Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Publications. [Link]

-

Furan platform chemicals beyond fuels and plastics. RSC Publishing. [Link]

-

Application of furan derivative in medicinal field. ResearchGate. [Link]

-

Density functional theory. PubMed Central. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Benson Module. Metso. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thermochemistry of Hydroxyl and Hydroperoxide Substituted Furan, Methylfuran, and Methoxyfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part I: Furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Furan [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Potential of 3-Methylfuran-2-carbaldehyde in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Moiety as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties, including its ability to participate in hydrogen bonding and various chemical transformations, make it a valuable scaffold in the design of novel therapeutic agents. Among the diverse family of furan derivatives, 3-Methylfuran-2-carbaldehyde emerges as a particularly intriguing building block for medicinal chemists. The presence of both a reactive aldehyde group and a methyl-substituted furan ring provides a versatile platform for the synthesis of a wide range of molecular architectures with the potential for diverse pharmacological activities. This guide will delve into the synthetic utility and potential medicinal applications of 3-Methylfuran-2-carbaldehyde, providing a technical overview for its strategic implementation in drug discovery programs.

Physicochemical Properties and Reactivity Profile

3-Methylfuran-2-carbaldehyde, also known as 3-methyl-2-furaldehyde, is a colorless to pale yellow liquid with a molecular formula of C₆H₆O₂ and a molecular weight of 110.11 g/mol .[1][2] Its chemical structure, featuring an aldehyde group at the 2-position and a methyl group at the 3-position of the furan ring, dictates its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂ | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Boiling Point | 187.00 to 188.00 °C @ 760.00 mm Hg (est) | [1] |

| Flash Point | 150.00 °F. TCC ( 65.70 °C. ) (est) | [1] |

| Solubility | Soluble in alcohol; water solubility 7213 mg/L @ 25 °C (est) | [1] |

The aldehyde functionality serves as a key reactive handle for a multitude of chemical transformations central to medicinal chemistry. These include, but are not limited to, Schiff base formation, Knoevenagel condensation, Wittig reactions, and the synthesis of various heterocyclic systems. The methyl group at the 3-position can influence the steric and electronic properties of the molecule and its derivatives, potentially impacting their binding affinity to biological targets.

Synthetic Pathways to Bioactive Molecules